

# A Comprehensive Technical Guide to 1-(Ethylamino)propan-2-ol

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## Compound of Interest

Compound Name: 1-(Ethylamino)propan-2-ol

CAS No.: 40171-86-6

Cat. No.: B1274131

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An In-depth Exploration of its Synthesis, Properties, and Applications in Pharmaceutical Development

## Core Identification

IUPAC Name: **1-(Ethylamino)propan-2-ol**[1]

CAS Number: 40171-86-6

## Introduction

**1-(Ethylamino)propan-2-ol** is a chiral amino alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its significant applications in drug development, with a focus on its role as a key intermediate in the synthesis of beta-blockers.

## Chemical and Physical Properties

**1-(Ethylamino)propan-2-ol** is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NO
Molecular Weight	103.16 g/mol
Melting Point	13.5 °C
Boiling Point	159-159.5 °C
Density	0.8887 g/cm <sup>3</sup> at 20 °C
Flash Point	70.3 °C
Solubility	Soluble in water and common organic solvents.

## Synthesis of 1-(Ethylamino)propan-2-ol

The synthesis of **1-(Ethylamino)propan-2-ol** can be achieved through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

## Nucleophilic Ring-Opening of Propylene Oxide with Ethylamine

This is a common and direct method for the synthesis of **1-(Ethylamino)propan-2-ol**. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of propylene oxide.

Experimental Protocol:

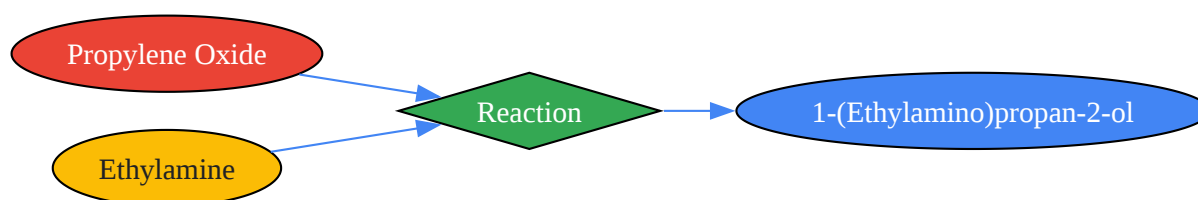
Materials:

- Propylene oxide
- Ethylamine (aqueous solution or neat)

- Methanol (or other suitable solvent)
- Reaction vessel equipped with a stirrer, thermometer, and addition funnel
- Distillation apparatus

Procedure:

- To a cooled (0-5 °C) solution of ethylamine in methanol, slowly add propylene oxide via an addition funnel while maintaining the temperature below 10 °C. The molar ratio of ethylamine to propylene oxide should be in excess (e.g., 2:1 or higher) to minimize the formation of di-substituted byproducts.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the excess ethylamine and methanol under reduced pressure.
- The crude product is then purified by fractional distillation under vacuum to yield pure **1-(Ethylamino)propan-2-ol**.



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Caption: Synthesis via Ring-Opening of Propylene Oxide.

## Reductive Amination of Hydroxyacetone with Ethylamine

This method involves the reaction of hydroxyacetone with ethylamine to form an imine intermediate, which is then reduced in situ to the desired amino alcohol.

Experimental Protocol:

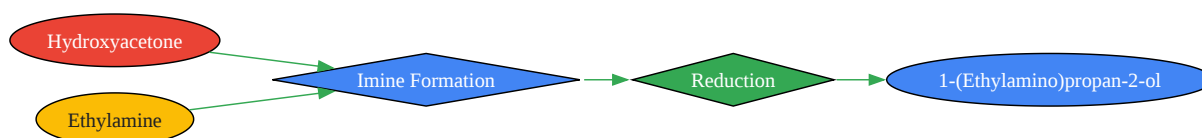
Materials:

- Hydroxyacetone
- Ethylamine
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H<sub>2</sub>/Pd-C)
- Methanol or ethanol
- Reaction vessel with stirrer
- Apparatus for work-up and purification

Procedure:

- Dissolve hydroxyacetone in methanol and add ethylamine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g., sodium borohydride) in portions.
- After the addition, allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC or GC).
- Quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure.

- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
- Purify the crude product by distillation or column chromatography.[2][3]



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Caption: Synthesis via Reductive Amination.

## Applications in Drug Development

**1-(Ethylamino)propan-2-ol** is a key starting material in the synthesis of several beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.

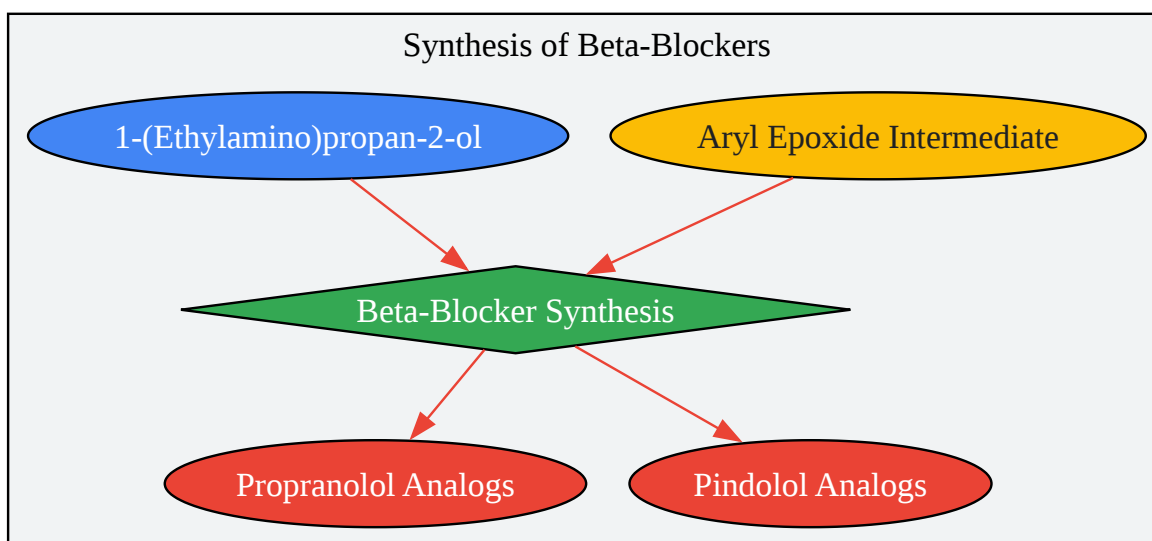
### Precursor to Propranolol

Propranolol, a non-selective beta-blocker, can be synthesized using a derivative of **1-(Ethylamino)propan-2-ol**. The synthesis typically involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is then opened by an amine. While propranolol itself contains an isopropylamino group, the analogous reaction with an ethylamino group highlights the utility of this class of compounds in beta-blocker synthesis.[4][5][6]

### Precursor to Pindolol

Pindolol is another non-selective beta-blocker. Its synthesis can involve the reaction of 4-hydroxyindole with epichlorohydrin, followed by ring-opening with an appropriate amine. The

structural motif of 1-amino-3-aryloxy-propan-2-ol is central to many beta-blockers, and **1-(Ethylamino)propan-2-ol** serves as a model for the amino alcohol portion of these molecules. [7][8][9][10]



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Caption: Role as a Precursor in Beta-Blocker Synthesis.

## Analytical Methods

The purity and identity of **1-(Ethylamino)propan-2-ol** are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the structure of the molecule. The  $^1\text{H}$  NMR spectrum will show characteristic signals for the ethyl group, the propanol backbone, and the amine and hydroxyl protons. The  $^{13}\text{C}$  NMR spectrum will show five distinct carbon signals.[11][12]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  103. Common fragments would

correspond to the loss of a methyl group (m/z 88), an ethyl group (m/z 74), or a hydroxymethyl group (m/z 72).[13][14][15][16][17]

## Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of **1-(Ethylamino)propan-2-ol** and for separating its enantiomers if a chiral stationary phase is used.

Illustrative HPLC Method for Chiral Separation:

- Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).[18]
- Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.
- Flow Rate: Typically around 1.0 mL/min.
- Temperature: Ambient or controlled column temperature.

## Safety and Toxicology

**1-(Ethylamino)propan-2-ol** is classified as a corrosive substance that can cause severe skin burns and eye damage.[19] The available toxicological data is limited, and for many endpoints, no data is available. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H314: Causes severe skin burns and eye damage.[19]
- H318: Causes serious eye damage.[19]

#### Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.[19]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]
- P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[19]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[20]

## Conclusion

**1-(Ethylamino)propan-2-ol** is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of beta-blockers. Its straightforward synthesis and bifunctional nature make it an important building block for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

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